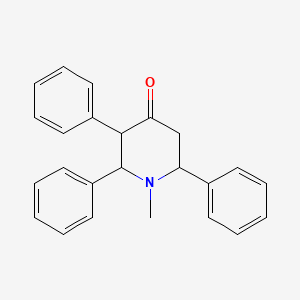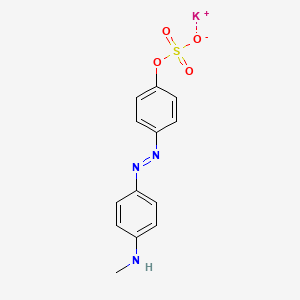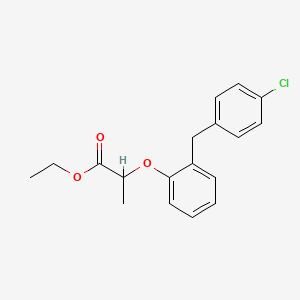
Ethyl (+-)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (±)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate is an organic compound that belongs to the class of phenoxypropanoates. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a chlorophenyl group and an ethyl ester moiety in its structure suggests potential biological activity and utility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (±)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and phenol derivatives.
Formation of Intermediate: The reaction between 4-chlorobenzyl chloride and a phenol derivative under basic conditions (e.g., using sodium hydroxide) leads to the formation of an intermediate compound.
Esterification: The intermediate is then subjected to esterification with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) to yield the final product.
Industrial Production Methods
Industrial production methods for Ethyl (±)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (±)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxypropanoates.
Wissenschaftliche Forschungsanwendungen
Ethyl (±)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl (±)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorophenyl group may enhance its binding affinity to specific biological targets, leading to various biological effects. The ester moiety can undergo hydrolysis to release the active phenoxypropanoate, which can then exert its effects through specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(4-chlorophenoxy)propanoate
- Methyl 2-(4-chlorophenoxy)propanoate
- Ethyl 2-(2-phenoxy)propanoate
Uniqueness
Ethyl (±)-2-(2-((4-chlorophenyl)methyl)phenoxy)propanoate is unique due to the presence of both the chlorophenyl and ethyl ester groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, stability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
71565-50-9 |
|---|---|
Molekularformel |
C18H19ClO3 |
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
ethyl 2-[2-[(4-chlorophenyl)methyl]phenoxy]propanoate |
InChI |
InChI=1S/C18H19ClO3/c1-3-21-18(20)13(2)22-17-7-5-4-6-15(17)12-14-8-10-16(19)11-9-14/h4-11,13H,3,12H2,1-2H3 |
InChI-Schlüssel |
DWVOFQWAXBBLJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)OC1=CC=CC=C1CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



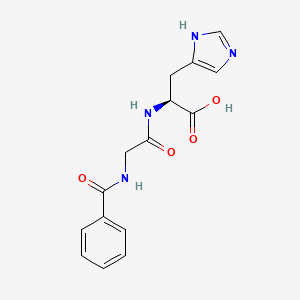

![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)

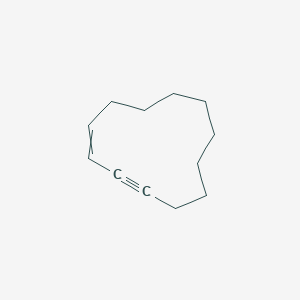
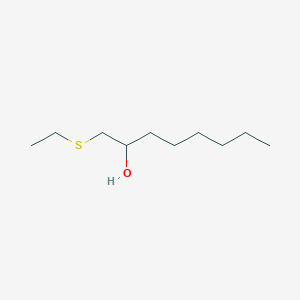
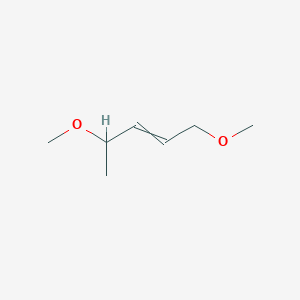

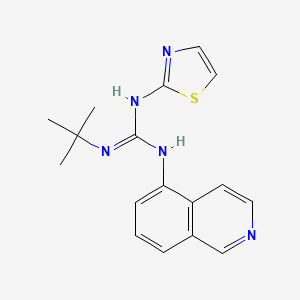
![{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid](/img/structure/B14465532.png)
